molecular formula C9H10Cl4O B14214442 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-31-8

2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene

Cat. No.: B14214442
CAS No.: 825613-31-8
M. Wt: 276.0 g/mol
InChI Key: BYMXNTMDQOWPQX-UHFFFAOYSA-N
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Description

2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a bicyclic structure, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of specific precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a suitable solvent like dichloromethane. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while substitution reactions often require the presence of a suitable solvent and elevated temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its bicyclic structure, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

825613-31-8

Molecular Formula

C9H10Cl4O

Molecular Weight

276.0 g/mol

IUPAC Name

2,3,4,4-tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C9H10Cl4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H2,1-2H3

InChI Key

BYMXNTMDQOWPQX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C(C(=C2Cl)Cl)(Cl)Cl)C

Origin of Product

United States

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